8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features a 1,3-dimethylated core with distinct substitutions at positions 7 and 8. At position 8, a (2-chlorobenzyl)thio group introduces steric bulk and electron-withdrawing effects due to the aromatic chlorine atom. The compound’s molecular formula is C₁₈H₁₈ClN₄O₂S, with a molar mass of 410.88 g/mol.
Properties
Molecular Formula |
C18H19ClN4O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11(2)9-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-10-12-7-5-6-8-13(12)19/h5-8H,1,9-10H2,2-4H3 |
InChI Key |
JGHKSXSGBMWODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with 2-chlorobenzyl chloride, followed by thiolation and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and purine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the purine ring .
Scientific Research Applications
8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Positional Isomers (7- vs. 8-Substitution)
- 7-(2-Chlorobenzyl)-8-(allylthio)-1,3-dimethylpurine-2,6-dione ():
- Substituents at positions 7 and 8 are swapped compared to the target compound.
- Impact : The 2-chlorobenzyl group at position 7 may enhance π-π stacking with aromatic receptor residues, while the allylthio group at position 8 reduces steric hindrance. This isomer exhibits a melting point >300°C, indicating higher crystallinity due to aromatic interactions .
b. 7-Substituted Analogues
- 7-(2-Methoxyethyl)-8-[(2-chlorobenzyl)thio]-3-methylpurine-2,6-dione ():
- 7-(2-Chlorobenzyl)-8-(isopentylthio)-3-methylpurine-2,6-dione ():
c. 8-Substituted Analogues
- 8-(Piperazinyl-acetyl)-1,3-dimethylpurine-2,6-dione ():
- 8-(Benzylamino)-7-hydroxypropylpurine-2,6-dione (): Substitution with a benzylamino group at position 8. Impact: Demonstrates α-adrenoreceptor affinity (Ki = 0.225 µM for α₁), suggesting divergent mechanisms compared to the thioether-containing target compound .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 489.94 g/mol. Its structure features a purine base modified by a thioether group and various alkyl substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN7O4S |
| Molecular Weight | 489.94 g/mol |
| InChI | InChI=1S/C20H20ClN7O4S |
| InChIKey | CCZHKDVPROXTRE-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have indicated that compounds similar to 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione exhibit significant antitumor effects. For instance, derivatives of purines have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they can target the BRAF(V600E) mutation and inhibit the activity of receptor tyrosine kinases such as EGFR and Aurora-A kinase .
Case Study: MDA-MB-231 Cell Line
In vitro studies demonstrated that certain pyrazole derivatives, structurally related to this compound, showed enhanced cytotoxicity in the MDA-MB-231 breast cancer cell line. These derivatives exhibited a synergistic effect when combined with doxorubicin, suggesting potential for improved treatment outcomes in aggressive breast cancer subtypes .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Research indicates that purine derivatives can inhibit the growth of various pathogenic fungi and bacteria. For example, compounds with similar structures have been tested against Candida albicans and Staphylococcus aureus, showing promising results in inhibiting their growth .
The biological activity of This compound can be attributed to its ability to interfere with nucleic acid synthesis and cellular signaling pathways. The thioether group may enhance its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.
Summary of Key Studies
- Antitumor Effects : A study found that purine derivatives inhibited cancer cell growth by targeting specific kinases involved in tumor progression.
- Antimicrobial Activity : A series of related compounds demonstrated effective inhibition against multiple bacterial strains and fungi.
- Synergistic Effects : Combinations with established chemotherapeutics like doxorubicin showed enhanced efficacy against resistant cancer cell lines.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
